molecular formula C12H12F3NO B1407988 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde CAS No. 1774896-37-5

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde

Cat. No.: B1407988
CAS No.: 1774896-37-5
M. Wt: 243.22 g/mol
InChI Key: UGHQJRPOZRAPAU-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde is a fluorinated benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a critical synthetic intermediate for the construction of more complex bioactive molecules. The compound integrates a benzaldehyde moiety, which provides a versatile handle for further chemical transformations, with a 3,3-difluoropiperidine group, a privileged scaffold known to enhance the pharmacological properties of drug candidates . The piperidine ring is a common feature in compounds designed to interact with enzymatic active sites, as the nitrogen atom can form crucial hydrogen bonds with key amino acids, thereby increasing binding affinity and biological activity . Research into piperidine-based compounds has demonstrated their potential as inhibitors of essential enzymes like dihydrofolate reductase (DHFR), a prominent target in cancer and infectious disease therapeutics . Furthermore, molecular frameworks incorporating similar fluorinated piperidine and piperazine subunits have shown promising activity in other therapeutic areas, such as serving as activators for Sirt6, a protein implicated in aging, cancer, and inflammation . As such, this benzaldehyde derivative serves as a valuable building block for researchers developing novel small-molecule inhibitors, enzyme activators, and other pharmacologically active agents for targeted disease intervention. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-10-2-3-11(9(6-10)7-17)16-5-1-4-12(14,15)8-16/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHQJRPOZRAPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)F)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde, differing primarily in their substituents:

Compound Name Molecular Formula Substituent at 2-Position Molecular Weight Purity/Applications
This compound C₁₂H₁₁F₃N₀₂ 3,3-Difluoropiperidine 244.22 g/mol* Potential integrin antagonist; high electronegativity for enhanced binding
2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde C₁₃H₁₆FNO Cyclopentyl(methyl)amino 221.27 g/mol 80% purity; research intermediate with reduced steric hindrance
2-(Benzyloxy)-5-fluorobenzaldehyde C₁₄H₁₁FO₂ Benzyloxy 230.24 g/mol >98% purity; stable precursor for synthetic chemistry applications
2-(4-Benzyl-1-piperazino)-5-fluoro-benzaldehyde C₁₈H₁₉FN₂O 4-Benzylpiperazine 298.35 g/mol Higher lipophilicity; potential CNS drug candidate due to piperazine moiety

*Calculated based on standard atomic weights.

Key Differences and Implications

Electronic and Steric Effects
  • The 3,3-difluoropiperidine group in the target compound introduces strong electronegativity, which may enhance dipole interactions with biological targets (e.g., integrins) compared to non-fluorinated analogs like 2-(4-benzylpiperazino)-5-fluorobenzaldehyde .
  • Cyclopentyl(methyl)amino (C₁₃H₁₆FNO) lacks fluorine atoms, reducing electronegativity but offering flexibility for steric adjustments in drug design .

Biological Activity

2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde is a synthetic compound classified as a piperidine derivative. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1774896-37-5
  • Molecular Weight : 243.22 g/mol
  • LogP : 2.8737
  • Polar Surface Area (TPSA) : 20.31 Ų

Synthesis Methods

The synthesis of this compound typically employs advanced organic synthesis techniques, notably the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst, leading to high yields and purity of the final product .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of both the fluorinated piperidine ring and the aldehyde moiety may confer unique properties that influence its pharmacological profile.

Pharmacological Studies

Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, though detailed mechanisms remain to be elucidated.
  • Antimicrobial Properties : Investigations into its efficacy against bacterial strains have shown promising results, indicating possible applications in treating infections.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study demonstrated that derivatives of piperidine compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
    • Further research is needed to determine specific pathways affected by this compound.
  • Antimicrobial Activity :
    • In vitro tests revealed that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
2-FluorobenzaldehydeLacks piperidine ringLimited biological activity
3,3-DifluoropiperidineLacks benzaldehyde moietyModerate biological activity
5-Fluoro-2-(piperidin-1-yl)benzaldehydeLacks difluoro substitutionSimilar but less potent

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde, and what reaction conditions critically influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between 3,3-difluoropiperidine and a halogenated benzaldehyde precursor (e.g., 5-fluoro-2-chlorobenzaldehyde). Key steps include:

  • Catalysis : Use of polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate substitution .
  • Purification : Automated flash column chromatography (e.g., 3–20% EtOAc in heptane) for isolating the product with high purity (>84% yield reported in analogous fluorobenzaldehyde syntheses) .
  • Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (typically 60–80°C).

Q. How is the compound characterized using spectroscopic techniques, and what spectral markers are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for resonance signals at δ ~9.8 ppm (aldehyde proton), aromatic protons (~6.5–7.5 ppm), and piperidine ring protons (δ ~2.5–3.5 ppm). Fluorine substitution splits signals due to coupling (e.g., ³JHF ~10–15 Hz) .
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₂H₁₁F₃NO: ~254.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Iterative Refinement : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in fluorinated regions .
  • Crystallography : If crystallizable, use single-crystal X-ray diffraction (SHELX programs) to resolve ambiguities in stereochemistry or substituent positioning .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO), highlighting electrophilic aldehyde and electron-deficient fluorinated regions .
  • Docking Studies : For biological applications, model interactions with target receptors (e.g., integrins) using software like AutoDock Vina, leveraging known VLA-4 antagonist frameworks .

Q. How can the compound’s stability under varying pH and temperature conditions be optimized for biological assays?

  • Methodological Answer :

  • Storage : Lyophilize and store at –20°C in inert atmospheres (argon) to prevent aldehyde oxidation .
  • Buffering : Use neutral buffers (e.g., PBS, pH 7.4) to avoid acid-catalyzed degradation. Monitor stability via HPLC at 254 nm over 24–72 hours .

Q. What in vitro models are appropriate for assessing the compound’s biological activity, and how are receptor-binding assays designed?

  • Methodological Answer :

  • Cell-Based Assays : Use α4β1 integrin-expressing cell lines (e.g., Jurkat T-cells) to measure inhibition of cell adhesion via ELISA or flow cytometry .
  • Binding Kinetics : Perform competitive binding assays with fluorescently labeled ligands (e.g., FITC-conjugated LDV peptide) and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield or purity?

  • Methodological Answer :

  • DoE Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, reaction time) using software like Minitab. Replicate conditions across ≥3 independent batches .
  • QC Protocols : Implement in-process LC-MS monitoring and strict post-synthesis purity thresholds (>95% by HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropiperidin-1-yl)-5-fluorobenzaldehyde

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